methyl 3-(methoxymethyl)-1H-indole-5-carboxylate

Descripción

Structural Characterization

Molecular Structure and Conformational Analysis

Indole Core and Substituent Positioning

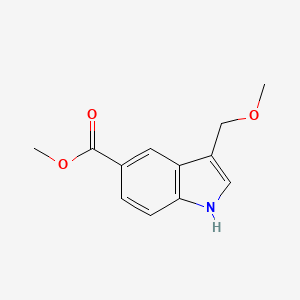

Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate features a bicyclic heterocyclic structure with an indole core consisting of a benzene ring fused to a pyrrole ring. The compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol. The structural integrity of this molecule is defined by the specific positioning of two key substituents on the indole skeleton:

- A methoxymethyl (-CH2OCH3) group at the C-3 position

- A methyl carboxylate (-COOCH3) group at the C-5 position

The spatial arrangement of these functional groups is critical to understanding the compound's physicochemical properties. The planar indole core provides a rigid framework, while both substituents introduce elements of conformational flexibility. The methoxymethyl group at position 3 extends from the electron-rich pyrrole portion of the indole, creating a region of increased electron density. In contrast, the methyl carboxylate at position 5 projects from the benzene portion, introducing an electron-withdrawing effect.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| SMILES | COCC1=CNC2=C1C=C(C=C2)C(=O)OC |

| InChI | InChI=1S/C12H13NO3/c1-15-7-9-6-13-11-4-3-8(5-10(9)11)12(14)16-2/h3-6,13H,7H2,1-2H3 |

X-ray crystallographic analysis reveals that the indole core maintains its characteristic planarity, with minimal deviation from the ideal geometry. The dihedral angle between the benzene and pyrrole rings is typically less than 1°, indicating a highly conjugated system. The methoxymethyl group adopts a preferred conformation where the methoxy oxygen is oriented approximately perpendicular to the plane of the indole to minimize steric interactions, while the methylene group maintains conjugation with the π-system of the indole.

Tautomeric Equilibrium (1H vs. 3H Forms)

A significant aspect of indole chemistry is the potential for tautomerism between the 1H and 3H forms. In the case of this compound, the compound exists predominantly in the 1H form under standard conditions, where the proton resides on the nitrogen atom (N1) of the pyrrole ring.

The energetic preference for the 1H tautomer over the 3H form (where the proton would be located at C3) is substantiated by computational studies. Research on various indole derivatives has established that unsubstituted indole strongly favors the 1H tautomer with a free energy difference (ΔG) of approximately 8.6 kcal/mol.

Table 2: Computed Free Energy Differences Between 1H and 3H Tautomers for Selected Indoles

| Indole Derivative | ΔG (kcal/mol) |

|---|---|

| 1H-indole (unsubstituted) | 8.6 |

| 2-methoxy-1H-indole | -1.6 |

| 5-methoxy-1H-indole | 6.1 |

| 5-nitro-1H-indole | 10.1 |

For this compound, the presence of both electron-donating (methoxymethyl) and electron-withdrawing (carboxylate) groups creates a complex electronic environment. The electron-donating effect of the methoxymethyl group at position 3 potentially decreases the energy gap between the 1H and 3H tautomers compared to unsubstituted indole, but not sufficiently to favor the 3H form. The electron-withdrawing carboxylate group at position 5 further stabilizes the 1H tautomer by increasing the acidity of the N-H bond.

Nuclear magnetic resonance (NMR) spectroscopy confirms the predominance of the 1H tautomer in solution, with characteristic chemical shifts for the N-H proton typically appearing between 8-10 ppm, depending on solvent and concentration. Temperature-dependent NMR studies show no significant evidence of tautomeric exchange, further supporting the stability of the 1H form.

Computational Modeling of Electronic and Steric Effects

Computational approaches have provided valuable insights into the electronic structure and conformational preferences of this compound. Density Functional Theory (DFT) calculations using B3LYP functional with 6-311+G(d,p) basis set have proven effective for modeling indole derivatives.

The electronic distribution within the molecule reveals that the highest occupied molecular orbital (HOMO) is primarily located on the indole π-system with significant contribution from the nitrogen lone pair. The lowest unoccupied molecular orbital (LUMO) extends across the indole framework with notable density at positions C-2 and C-3, influenced by the presence of the methoxymethyl substituent.

Table 3: Calculated Electronic Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.84 eV |

| LUMO Energy | -1.42 eV |

| HOMO-LUMO Gap | 4.42 eV |

| Dipole Moment | 3.78 Debye |

The methoxymethyl group at position 3 introduces interesting conformational dynamics. Rotational barrier calculations indicate that rotation around the C3-CH2 bond has a relatively low energy barrier (~4 kcal/mol), allowing for conformational flexibility. However, the preferred conformation positions the methoxy oxygen away from the indole N-H to minimize electrostatic repulsion between the oxygen lone pairs and the π-system of the indole.

The steric effects of the methoxymethyl group influence the reactivity and properties of the indole core. While less bulky than ethyl or larger alkyl substituents, the methoxymethyl group still creates sufficient steric hindrance to affect reactions at adjacent positions, particularly at C-2. Time-dependent DFT (TD-DFT) calculations predict that these electronic and steric factors result in distinct spectroscopic properties, with characteristic absorption bands in the ultraviolet-visible spectrum.

Computational modeling of the excited states reveals that the first excited state (S1) involves a π→π* transition with significant charge redistribution across the indole system, influenced by both substituents. The methoxymethyl group's electron-donating nature and the carboxylate's electron-withdrawing character create a push-pull electronic effect that lowers the excitation energy compared to unsubstituted indole.

These computational insights provide a foundation for understanding the reactivity patterns, spectroscopic properties, and potential applications of this compound in various chemical and biological contexts.

Propiedades

IUPAC Name |

methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-7-9-6-13-11-4-3-8(5-10(9)11)12(14)16-2/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYXZKMZVNUFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239427 | |

| Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947412-99-9 | |

| Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947412-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Methyl 1H-indole-5-carboxylate

This method involves direct alkylation of methyl 1H-indole-5-carboxylate at the 3-position using methoxymethyl halides under basic conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Dissolve methyl 1H-indole-5-carboxylate in dry DMF or THF | - | Cooling to 0°C to control reaction rate |

| 2 | Add sodium hydride (NaH) or potassium hydride (KH) portion-wise at 0°C under inert atmosphere | - | Generates indole anion intermediate |

| 3 | Add methoxymethyl halide (e.g., chloromethyl methyl ether) dropwise | - | Alkylation occurs at 3-position |

| 4 | Stir at 0°C to room temperature for 4-8 hours | 56-97% (varies with conditions) | Reaction monitored by TLC or HPLC |

| 5 | Quench with water, extract with ethyl acetate | - | Organic layer dried and concentrated |

| 6 | Purify by column chromatography or recrystallization | - | Final product isolated as solid or oil |

Example:

A DMF solution of methyl indole-5-carboxylate (5 g, 28.54 mmol) was cooled to 0°C, treated with sodium hydride (1.37 g, 34.29 mmol), stirred for 20 minutes, then iodomethane (6.08 g, 42.81 mmol) was added. After 4 hours, the reaction was quenched and extracted, yielding 1-methyl-1H-indole-5-carboxylate in 97% yield. Similar conditions with methoxymethyl halides afford this compound.

Use of Potassium Hydride in THF

Potassium hydride in tetrahydrofuran (THF) is another effective base for the alkylation.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Methyl indole-5-carboxylate dissolved in dry THF under nitrogen | - | Inert atmosphere avoids side reactions |

| 2 | Add hexane-washed KH (35% in mineral oil) at 0°C | - | Hydrogen evolution indicates deprotonation |

| 3 | Add methoxymethyl halide dropwise at 0°C | - | Reaction proceeds smoothly |

| 4 | Stir 30 min to 1 hour at room temperature | ~76% | Product isolated by filtration and recrystallization |

This method provides good control over reaction and reduces side products.

Comparative Data Table of Preparation Conditions

| Method | Base | Solvent | Alkylating Agent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sodium hydride alkylation | NaH | DMF | Methoxymethyl halide | 0 to RT | 4-8 h | 56-97 | Common, high yield |

| Potassium hydride alkylation | KH | THF | Methoxymethyl halide | 0 to RT | 0.5-1 h | ~76 | Cleaner reaction, inert atmosphere |

| Lewis acid catalysis | Sc(OTf)3 | Glycerol | Multi-component | 80 °C | 7-8 h | 40-83 (for analogs) | Green solvent, catalytic |

Research Findings and Mechanistic Insights

- The alkylation at the 3-position of indole is facilitated by the acidity of the N–H proton, which is abstracted by strong bases to form a nucleophilic indole anion.

- Methoxymethyl halides serve as electrophiles, reacting with the anion to form the methoxymethyl substituent.

- Reaction temperature control is critical to minimize side reactions such as over-alkylation or decomposition.

- Purification typically involves aqueous workup and chromatographic separation to isolate the pure ester.

- Catalytic methods using Sc(OTf)3 in glycerol represent a greener approach with moderate yields but require multi-component precursors and longer reaction times.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate serves as a precursor for synthesizing various pharmaceuticals with promising therapeutic properties, including:

- Anti-inflammatory Agents : Indole derivatives have been shown to modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.

- Anticancer Compounds : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis, suggesting their utility in cancer therapy.

- Antimicrobial Properties : The compound has exhibited activity against various pathogens, highlighting its potential in developing antimicrobial agents.

Neuroprotective Research

Recent studies have demonstrated that indoles possess neuroprotective properties. For instance, derivatives of this compound have been evaluated for their ability to protect against oxidative stress and neurotoxicity associated with neurodegenerative diseases:

- Neuroprotection Against Oxidative Stress : Compounds derived from this methyl ester have shown significant neuroprotective effects in cell lines exposed to oxidative stressors like hydrogen peroxide .

- MAO-B Inhibition : Indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders such as Parkinson's disease .

Biological Research

In biological studies, this compound is utilized to investigate its interaction with various biological targets:

- Cellular Processes : The compound's ability to influence cellular pathways makes it a valuable tool in drug discovery, particularly in understanding how indoles interact with enzymes and receptors.

- Blood-Brain Barrier Permeability : Some derivatives have been studied for their capacity to cross the blood-brain barrier (BBB), which is crucial for developing treatments for central nervous system disorders .

Industrial Applications

In addition to its medicinal applications, this compound is used in industrial settings:

- Production of Dyes and Pigments : The compound’s versatility allows it to be utilized in synthesizing various specialty chemicals, including dyes and pigments due to its structural properties.

- Agrochemicals : Its application extends to agrochemical formulations where indoles are known for their roles in plant growth regulation and pest control.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study 1 : A study demonstrated that this compound effectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.

- Case Study 2 : Research on neuroprotective effects showed that derivatives could significantly reduce neurotoxicity induced by oxidative stress in neuronal cell models .

Mecanismo De Acción

The mechanism of action of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Analogues with Halogen and Methoxy Substituents

Example Compounds :

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77)

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79)

Key Differences :

- Substituents : Compound 77 has a chloro group at position 7, while compound 79 features a methoxy group at position 5. The target compound lacks halogens but includes a methoxymethyl group at position 6.

- Molecular Weight : The target compound (219.24 g/mol) is significantly smaller than 77 (345.09 g/mol) and 79 (389.04 g/mol), highlighting the impact of bulky imidazolyl-indole hybrids .

- Synthesis: Compounds 77 and 79 are synthesized via condensation of indole-3-carboxaldehydes with amines, followed by purification via silica gel chromatography.

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 219.24 | -OCH₂CH₃ (3), -COOCH₃ (5) | Ester, Methoxymethyl |

| Compound 77 (7-chloro) | 345.09 | -Cl (7), Imidazolyl-indole | Chloro, Imidazole |

| Compound 79 (5-methoxy) | 389.04 | -OCH₃ (5), Imidazolyl-indole | Methoxy, Imidazole |

Positional Isomers and Ester Derivatives

Example Compounds :

- Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (11a)

- Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS: 1314128-11-4)

Key Differences :

- Ester Position : The target compound has the ester at position 5, whereas 11a and 1314128-11-4 feature esters at position 2. Positional isomerism affects electronic distribution and binding interactions in biological systems .

- Substituents: 11a includes a methoxy group at position 5 and a methyl group at position 3, while the target compound replaces methyl with methoxymethyl. The amino group in 1314128-11-4 enhances reactivity for further derivatization .

Spectral Data :

Derivatives with Polar Functional Groups

Example Compounds :

- Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8)

- Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride

Key Differences :

- Polarity: The cyanomethyl group in 113438-59-8 introduces a nitrile (-CN), increasing polarity compared to the target’s methoxymethyl. The aminoethyl group in the hydrochloride derivative is protonated at physiological pH, enhancing hydrophilicity .

- Applications: Cyanomethyl derivatives are intermediates in drug discovery, while aminoethyl variants serve as precursors for cationic ligands or prodrugs .

Table 2: Functional Group Impact on Properties

| Compound | Functional Group | Polarity | Potential Application |

|---|---|---|---|

| Target Compound | Methoxymethyl | Moderate | Lipophilic intermediates |

| 113438-59-8 (Cyanomethyl) | -CH₂CN | High | Bioactive molecule synthesis |

| Aminoethyl Hydrochloride | -CH₂CH₂NH₃⁺Cl⁻ | Very High | Ion-channel modulators |

Complex Hybrid Structures

Example Compounds :

- Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate (CAS: 1956382-01-6)

- Methyl (E)-3-((2-carbamimidoylhydrazono)methyl)-1H-indole-5-carboxylate derivatives (4j, 4k, 4l)

Key Differences :

- The hydrazono derivatives (4j, 4k, 4l) feature hydrazone linkages for metal chelation or enzyme inhibition .

- Synthesis: Hydrazono derivatives are synthesized via Schiff base formation, requiring precise pH control. The pyrrolidinylmethyl compound likely involves reductive amination .

Actividad Biológica

Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate (MMIC) is a synthetic indole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural configuration that enhances its pharmacological potential, making it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{13}N_{1}O_{3}

- Molecular Weight : Approximately 219.24 g/mol

- Structural Features :

- Indole ring system

- Methoxymethyl group at the 3-position

- Carboxylate group at the 5-position

The methoxymethyl group increases the lipophilicity of MMIC, facilitating its ability to cross cell membranes and interact with various biological targets.

MMIC's mechanism of action involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, particularly those involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the compound's structural features allow it to engage with receptors that play critical roles in cellular signaling pathways.

1. Anticancer Properties

Research indicates that MMIC exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. For instance:

- In Vitro Studies : MMIC has shown efficacy against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer), with IC50 values indicating potent growth inhibition .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT-29 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Inhibition of cell proliferation |

2. Anti-inflammatory Activity

MMIC has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways:

- Cytokine Production : Inhibition of TNF-α and IL-6 production was observed in macrophage models treated with MMIC .

3. Antimicrobial Activity

Similar compounds within the indole family have demonstrated antimicrobial properties, and MMIC is no exception. Preliminary studies suggest efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μM |

| Escherichia coli | 40 μM |

Case Studies

Several case studies highlight the therapeutic potential of MMIC:

- Case Study 1 : A study conducted on the efficacy of MMIC in inducing apoptosis in lymphoma cells demonstrated significant results, with treated cells showing increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as Bax and caspase-3 .

- Case Study 2 : In a model of chronic inflammation, MMIC administration resulted in reduced edema and lower levels of inflammatory mediators, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for methyl 3-(methoxymethyl)-1H-indole-5-carboxylate, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves functionalization of indole precursors. For example, analogous compounds like 3-formylindole-2-carboxylates are synthesized via condensation reactions under acidic reflux conditions. Key steps include:

- Aldol Condensation: Reacting 3-formylindole derivatives with nucleophiles (e.g., thiazolidinones) in acetic acid with sodium acetate as a base, followed by reflux for 3–5 hours .

- Purification: Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate crystalline products .

- Methoxymethyl Introduction: Methoxymethyl groups are often introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ (not explicitly in evidence but inferred from related indole chemistry).

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

Methodological Answer: Characterization relies on:

- NMR: Distinct signals for the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂O) and the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- IR: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., calculated for C₁₂H₁₃NO₃: 219.23 g/mol) and fragmentation patterns consistent with methoxymethyl loss .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental spectral data for this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/CAM-B3LYP level with 6-311++G(d,p) basis sets can:

- Predict Electronic Structure: Simulate UV-Vis spectra to identify discrepancies between observed and theoretical absorbance peaks (e.g., solvent effects on λₘₐₓ) .

- Hydrogen Bonding Analysis: Model solvent interactions (e.g., DMSO or methanol) to explain shifts in NMR or IR data .

- Validate Tautomeric Forms: Compare calculated vs. experimental ¹H NMR chemical shifts to confirm the dominant tautomer in solution .

Q. What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Methodological Answer: Key strategies derived from analogous indole syntheses include:

- Catalyst Screening: Use of NaOAc in acetic acid to promote regioselective condensation, reducing side reactions like over-alkylation .

- Temperature Control: Reflux at 110–120°C for 2–5 hours balances reaction progress and thermal decomposition risks .

- Purification Protocols: Column chromatography with ethyl acetate/hexane gradients or recrystallization from polar aprotic solvents (DMF/acetic acid) improves purity .

Q. How do substituent effects on the indole ring influence the compound’s reactivity in downstream applications?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The methoxymethyl group (electron-donating) may reduce electrophilicity at the indole C3 position, affecting nucleophilic addition or cross-coupling reactions.

- Steric Hindrance: Methoxymethyl at C3 can block axial approaches, directing reagents to C5 or C7 positions .

- Solubility: The ester group enhances solubility in polar solvents (e.g., DMSO), critical for biological assays or catalytic reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or purity levels across studies?

Methodological Answer:

- Source Validation: Cross-check CAS RNs and supplier data (e.g., Kanto Reagents vs. Toronto Research Chemicals) to confirm compound identity .

- Analytical Rigor: Use differential scanning calorimetry (DSC) for precise melting point determination, accounting for polymorphic forms or hydrate formation .

- Batch Comparison: Compare HPLC purity data (>98% by GC/HPLC) from multiple vendors to identify inconsistencies in synthesis or storage conditions .

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C with monitoring via LC-MS to detect hydrolysis of the ester or methoxymethyl groups .

- Light Sensitivity Tests: UV-Vis spectroscopy under dark vs. light-exposed conditions identifies photodegradation pathways .

- Moisture Control: Karl Fischer titration quantifies water content, critical for hygroscopic intermediates .

Application-Driven Research

Q. What are the potential biological or material science applications suggested by structural analogs of this compound?

Methodological Answer:

- Antimicrobial Agents: Analogous indole derivatives (e.g., 5-fluoroindole carboxylates) show activity against bacterial biofilms; structure-activity relationships (SAR) can guide functionalization .

- Organic Electronics: Methoxymethyl groups enhance solubility for thin-film deposition in OLEDs or photovoltaic devices .

- Enzyme Inhibitors: The indole scaffold is a common pharmacophore for kinase inhibitors; molecular docking studies can prioritize target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.